molecular formula C19H21F2N3O4S B2505077 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 1358439-40-3

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2505077
CAS No.: 1358439-40-3
M. Wt: 425.45
InChI Key: AGCFMANYWCBZEU-UHFFFAOYSA-N
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Description

This compound is a small-molecule acetamide derivative featuring a dihydropyridinone core substituted with an azepane sulfonyl group at the 5-position and an N-linked 3,4-difluorophenyl moiety. Its molecular formula is C₁₉H₂₀F₂N₃O₄S (assuming parity with 's analog), with a molecular weight of approximately 441.9 g/mol (calculated based on structural similarity to the 2-chloro-4-fluorophenyl analog in ).

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c20-16-7-5-14(11-17(16)21)22-18(25)13-23-12-15(6-8-19(23)26)29(27,28)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCFMANYWCBZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the azepane-1-sulfonyl intermediate. This intermediate is then reacted with a pyridinone derivative under controlled conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and difluorophenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Source
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide (Target) 1,2-dihydropyridin-2-one - Azepane sulfonyl (C₅ position)
- 3,4-difluorophenyl (N-linked)
~441.9 Inference
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide 1,2-dihydropyridin-2-one - Azepane sulfonyl (C₅ position)
- 2-chloro-4-fluorophenyl (N-linked)
441.9
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)...tetrahydropyrimidine-5-carboxylate (Compound 31) 1,2,3,4-tetrahydropyrimidin-2-one - Piperidin-1-yl
- 3,4-difluorophenyl
- Methoxymethyl
Not reported
(R/S)-N-[(stereoisomeric backbone)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (Compounds m, n, o) 2-oxotetrahydropyrimidin-1(2H)-yl - Stereochemically diverse backbones
- Phenoxyacetamide substituents
Not reported

Key Observations:

Core Heterocycle: The target compound’s dihydropyridinone core () contrasts with the tetrahydropyrimidine rings in Compounds 31 () and m/n/o ().

Substituent Effects: The 3,4-difluorophenyl group in the target compound and Compound 31 may improve metabolic stability via reduced cytochrome P450 interactions compared to non-fluorinated analogs. The azepane sulfonyl group (target compound) vs. piperidin-1-yl (Compound 31) alters steric bulk and solubility; azepane’s seven-membered ring may enhance membrane permeability .

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

  • However, analogs like ’s derivative (441.9 g/mol) may retain cell permeability due to balanced hydrophobicity .

Research Implications

  • Target Binding : The 3,4-difluorophenyl group (shared with Compound 31) may target kinases or GPCRs with hydrophobic binding pockets, while the azepane sulfonyl group could engage polar residues .
  • Metabolism: Fluorine atoms likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates an azepane sulfonyl group and a dihydropyridinone ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Preliminary studies indicate that the compound may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulating receptor activity. The mechanism could involve binding to active sites on enzymes or receptors, thereby influencing various biochemical pathways and cellular processes.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving A549 human lung adenocarcinoma cells demonstrated that derivatives of the compound could reduce cell viability significantly. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substituents enhanced anticancer efficacy:

CompoundSubstituent% Viability (A549 Cells)
1None78%
24-Cl64%
34-Br61%
44-NO₂50%

These results suggest that specific substituents can enhance the cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The following table summarizes the antimicrobial activity observed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Klebsiella pneumoniae0.25 µg/mL

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Gamma-secretase Inhibition : A related study found that azepane derivatives exhibited low nanomolar inhibition of gamma-secretase, a key enzyme implicated in Alzheimer’s disease . This suggests potential neuroprotective applications for derivatives of the compound.
  • Anticancer Efficacy : A study focusing on various substituted derivatives revealed that certain modifications led to enhanced anticancer properties against A549 cells, indicating that structural optimization can significantly influence therapeutic outcomes .
  • Antimicrobial Resistance : Research into antimicrobial activity showed promising results against resistant strains, suggesting that this class of compounds could play a vital role in addressing antibiotic resistance .

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